molecular formula C10H14N2O3 B13537281 3-(5-Methyl-2-nitrophenoxy)propan-1-amine

3-(5-Methyl-2-nitrophenoxy)propan-1-amine

Cat. No.: B13537281
M. Wt: 210.23 g/mol
InChI Key: NWOZERLSSAFYIR-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C10H14N2O3 It is a derivative of phenoxypropanamine, characterized by the presence of a nitro group and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine typically involves the reaction of 5-methyl-2-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Methyl-2-nitrophenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-2-nitrophenoxy)propan-1-amine is unique due to the specific positioning of the nitro and methyl groups on the aromatic ring. This positioning can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3-(5-methyl-2-nitrophenoxy)propan-1-amine

InChI

InChI=1S/C10H14N2O3/c1-8-3-4-9(12(13)14)10(7-8)15-6-2-5-11/h3-4,7H,2,5-6,11H2,1H3

InChI Key

NWOZERLSSAFYIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN

Origin of Product

United States

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